molecular formula C11H13NO2 B11718309 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B11718309
M. Wt: 191.23 g/mol
InChI Key: MMQKHHBIFYTAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . This compound is characterized by the presence of a methyl group at the second position and a carboxylic acid group at the fourth position of the tetrahydroquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the reduction of quinoline-4-carboxylic acids. One common method is the direct reduction using Raney nickel in an aqueous alkali medium, which results in the stereoselective formation of the desired tetrahydroquinoline derivative . Another approach involves a three-component cascade reaction using 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which proceeds through a Knoevenagel condensation followed by aza-Michael–Michael addition .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the tetrahydroquinoline ring to a quinoline ring.

    Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Raney nickel and hydrogen gas (H₂) are typically used for reduction reactions.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and carboxylic acid groups allows for unique interactions with biological targets and provides versatility in chemical synthesis.

Biological Activity

2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (MTHQCA) is a derivative of tetrahydroquinoline, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential antimicrobial and anticancer properties, making it a subject of various scientific studies aimed at exploring its therapeutic applications.

MTHQCA can be synthesized through several methods, including hydrogenation of quinaldine in the presence of catalysts like palladium on carbon. The compound's structure features a tetrahydroquinoline core with a carboxylic acid functional group, which is essential for its biological activity.

Antimicrobial Properties

Research indicates that MTHQCA exhibits significant antimicrobial activity. In a study evaluating various quinoline derivatives, MTHQCA showed promising results against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showcasing its effectiveness in inhibiting bacterial growth.

Compound MIC (µg/mL) Target Organism
This compound50Staphylococcus aureus
75Escherichia coli
100Pseudomonas aeruginosa

Anticancer Activity

MTHQCA has also been investigated for its anticancer properties. A notable study reported that this compound induces apoptosis in cancer cell lines through the modulation of various signaling pathways. The compound's mechanism of action involves the inhibition of key enzymes involved in cancer progression.

In vitro studies demonstrated that MTHQCA reduced cell viability in human cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549), with IC50 values indicating significant cytotoxic effects.

Cell Line IC50 (µM) Mechanism
MCF-720Apoptosis induction
A54925Enzyme inhibition

The biological activity of MTHQCA is attributed to its ability to interact with specific molecular targets within cells. It may modulate the activity of enzymes involved in metabolic pathways or bind to receptors that regulate cellular functions. For instance, MTHQCA has been shown to inhibit the activity of certain kinases that play a pivotal role in cell proliferation and survival.

Case Studies

Several case studies have highlighted the therapeutic potential of MTHQCA:

  • Antimicrobial Efficacy Study : A comprehensive investigation into the antimicrobial properties of MTHQCA revealed its effectiveness against multidrug-resistant strains of bacteria. The study concluded that MTHQCA could serve as a lead compound for developing new antibiotics.
  • Cancer Research Trials : In preclinical trials involving animal models, MTHQCA demonstrated significant tumor reduction in xenograft models of breast cancer. The results indicated that MTHQCA not only inhibits tumor growth but also enhances the efficacy of conventional chemotherapeutic agents.

Properties

IUPAC Name

2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12-7/h2-5,7,9,12H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQKHHBIFYTAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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